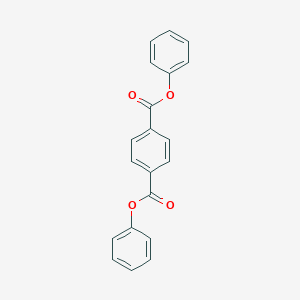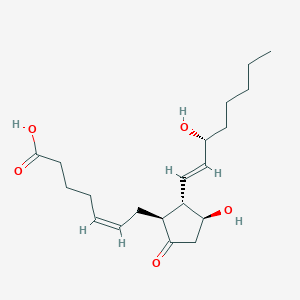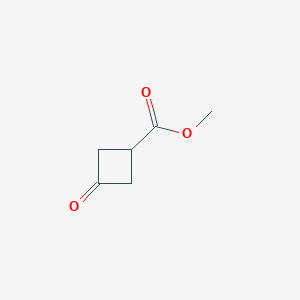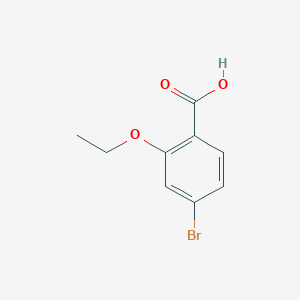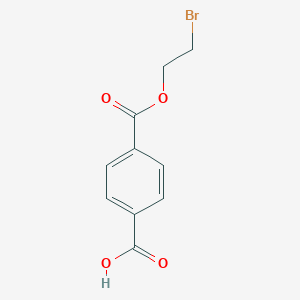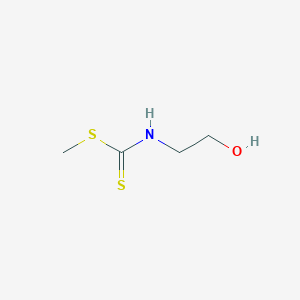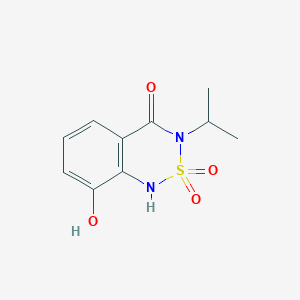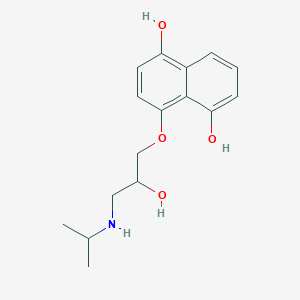
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used to study the mechanism of action of beta-2 adrenergic receptors and their role in various physiological and biochemical processes.
Mechanism of Action
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- acts as a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. The binding of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- to the beta-2 adrenergic receptor blocks the downstream signaling pathways that are activated by the receptor, resulting in the inhibition of various physiological and biochemical processes.
Biochemical and Physiological Effects:
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is a key mechanism in the treatment of asthma and COPD. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific targeting of this receptor. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, the limitations of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a complex compound to synthesize, which may limit its availability and increase its cost. Additionally, the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments may be limited by its potential toxicity and side effects.
Future Directions
There are several future directions for the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in scientific research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other physiological and biochemical processes, such as glucose metabolism and insulin secretion. Additionally, the development of new beta-2 adrenergic receptor antagonists based on the structure of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- may lead to the discovery of new drugs for the treatment of respiratory diseases and other conditions.
Synthesis Methods
The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves the reaction of 1,5-naphthalenediol with 2-(isopropylamino)ethyl 3-bromo-4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product. The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been extensively used in scientific research to study the beta-2 adrenergic receptor and its role in various physiological and biochemical processes. It has been used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists, their binding affinity, and their effects on intracellular signaling pathways. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been used to study the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
properties
CAS RN |
114662-00-9 |
|---|---|
Product Name |
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- |
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,5-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-6-13(19)12-4-3-5-14(20)16(12)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
InChI Key |
KBQGDOTZGXVBLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
Canonical SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
synonyms |
4,8-DHP 4,8-dihydroxypropranolol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



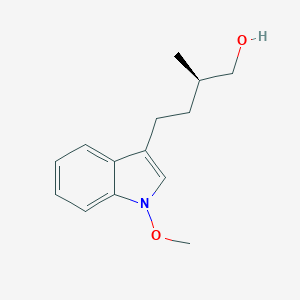
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

